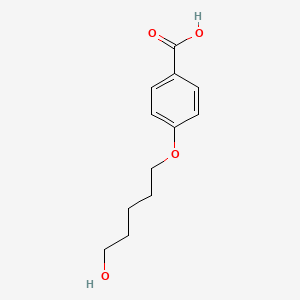

4-((5-Hydroxypentyl)oxy)benzoic acid

Description

Significance of Aromatic Carboxylic Acids in Chemical Sciences

Aromatic carboxylic acids are a class of organic compounds defined by a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com This structural arrangement confers unique physical and chemical properties that make them fundamental building blocks in numerous scientific and industrial applications. numberanalytics.comprezi.com Their importance stems from their versatile reactivity, serving as key intermediates in the synthesis of a wide array of more complex molecules, including esters, amides, and various polymers. numberanalytics.comnumberanalytics.com

The presence of the carboxyl group on an aromatic ring influences the molecule's acidity and reactivity. britannica.com For instance, benzoic acid, the simplest aromatic carboxylic acid, is slightly more acidic than its aliphatic counterpart, acetic acid, due to the electron-withdrawing nature of the sp²-hybridized carbon of the benzene (B151609) ring. britannica.comlibretexts.org These compounds undergo a variety of chemical reactions, such as electrophilic substitution on the aromatic ring and reactions at the carboxyl group. numberanalytics.com Their utility is demonstrated in the production of dyes, polymers like polyesters, and as precursors to many pharmaceuticals and food preservatives. numberanalytics.comnumberanalytics.comwikipedia.org The historical and continued importance of aromatic carboxylic acids, which began with the isolation of benzoic acid in the 19th century, underscores their central role in the evolution of organic synthesis. prezi.com

Current Research Landscape of Substituted Benzoic Acid Architectures

The field of substituted benzoic acid architectures is a dynamic area of research, driven by the quest for novel molecules with tailored functionalities. Scientists are actively exploring how different substituents on the benzoic acid core influence the molecule's properties and potential applications. researchgate.netresearchgate.net Research efforts span from synthetic methodology to the investigation of biological activities and materials science applications.

Current investigations include the design and synthesis of substituted benzoic acid derivatives as potent enzyme inhibitors, with some showing promise in targeting diseases like cancer and tuberculosis. uef.finih.gov For example, certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of the protein phosphatase Slingshot, which could have therapeutic potential. nih.gov Theoretical studies, often employing computational methods like the B3LYP/6-311++G** method, are also prevalent, providing insights into the energetics of bond cleavages and the effects of substituents on the molecule's electronic structure. researchgate.netresearchgate.net This theoretical work complements experimental findings and helps in the rational design of new compounds.

Furthermore, substituted benzoic acids are crucial in materials science, particularly in the development of liquid crystals. nih.govnih.govresearchgate.net The molecular geometry and intermolecular interactions of these compounds, often involving hydrogen bonding, can lead to the formation of mesophases, which are states of matter intermediate between liquid and solid. researchgate.net Researchers are exploring how variations in the substituent chains affect the thermal and optical properties of these liquid crystalline materials. nih.gov

Rationale for the Advanced Academic Investigation of 4-((5-Hydroxypentyl)oxy)benzoic Acid

The specific focus on This compound (CAS No. 98092-80-9) in advanced academic research is primarily due to its unique molecular structure, which makes it a valuable building block for the synthesis of advanced materials, particularly liquid crystals and polymers. nih.govsigmaaldrich.combldpharm.com The molecule possesses a rigid benzoic acid core, a flexible pentyl ether chain, and a terminal hydroxyl group, a combination that imparts specific functionalities.

The rationale for its investigation can be broken down as follows:

Liquid Crystal Formation: The elongated, rod-like shape of the molecule, resulting from the para-substituted aromatic ring and the flexible alkoxy chain, is conducive to the formation of liquid crystalline phases. nih.govspectrumchemical.com The terminal hydroxyl group allows for the formation of strong intermolecular hydrogen bonds, which can stabilize these mesophases. researchgate.net

Polymer Synthesis: The presence of both a carboxylic acid group and a hydroxyl group makes it a bifunctional monomer. This allows it to be used in step-growth polymerization to create polyesters and other polymers with potentially unique properties derived from the liquid crystalline nature of the monomer.

Structure-Property Relationship Studies: This compound serves as an excellent model for studying how the length and functionality of the alkyl chain affect the properties of the resulting materials. By systematically modifying the structure, researchers can gain a deeper understanding of the relationship between molecular architecture and macroscopic properties like phase transition temperatures and optical anisotropy in liquid crystals. nih.gov

The investigation of This compound is therefore driven by the potential to create novel materials with specific, tunable properties for applications in areas like display technologies and advanced sensors. nih.govnih.gov

Interactive Data Tables

Below are data tables summarizing key properties and research findings related to benzoic acid derivatives.

Table 1: Physicochemical Properties of this compound This table provides basic identification and property information for the subject compound.

| Property | Value | Reference |

| CAS Number | 98092-80-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₂H₁₆O₄ | sigmaaldrich.com |

| Synonym | N/A | |

| Functional Groups | Carboxylic Acid, Ether, Hydroxyl | |

| Class | Substituted Benzoic Acid | bldpharm.com |

Table 2: pKa Values of Selected Substituted Benzoic Acids This table illustrates the effect of different substituents on the acidity of benzoic acid.

| Compound | Substituent | Position | pKa | Reference |

| Benzoic acid | -H | N/A | 4.20 | libretexts.org |

| 4-Hydroxybenzoic acid | -OH | para | 4.58 | nih.gov |

| 4-Formylbenzoic acid | -CHO | para | 3.75 | libretexts.org |

| p-Toluic Acid (4-Methylbenzoic acid) | -CH₃ | para | 4.37 |

Structure

3D Structure

Properties

CAS No. |

98092-80-9 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(5-hydroxypentoxy)benzoic acid |

InChI |

InChI=1S/C12H16O4/c13-8-2-1-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15) |

InChI Key |

DSKAHWKQBWNZCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCO |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for 4 5 Hydroxypentyl Oxy Benzoic Acid and Analogues

Retrosynthetic Analysis for the 4-((5-Hydroxypentyl)oxy)benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ether bond. This leads to two main synthetic precursors: a protected form of 4-hydroxybenzoic acid and a five-carbon building block.

Two logical disconnections are:

Disconnection A: Breaking the C-O bond between the aromatic ring and the pentyl chain suggests 4-hydroxybenzoic acid (or its ester derivative) and a 5-carbon electrophile, such as 5-halopentanol or 1,5-dihalopentane.

Disconnection B: An alternative disconnection points to an aromatic electrophile and a 5-hydroxypentoxide nucleophile, which is a less common approach.

The most strategically sound approach involves using a nucleophilic phenoxide derived from a 4-hydroxybenzoic acid ester and an electrophilic pentyl chain. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification reaction.

Direct and Indirect Etherification Methods for Hydroxypentyl Chain Introduction

The formation of the ether linkage is the cornerstone of the synthesis. Both direct nucleophilic substitution and multi-step indirect methods can be employed.

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com It typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting the phenoxide of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) with a suitable 5-halopentyl alcohol derivative. A strong base, such as sodium hydride (NaH), is often used to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide. youtube.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724). acs.org After the ether linkage is formed, the ester group is hydrolyzed to yield the final carboxylic acid.

An indirect route to the target molecule involves an initial esterification followed by a reduction step. In this hypothetical pathway, 4-hydroxybenzoic acid could be esterified with a derivative of 5-hydroxypentanoic acid. The resulting diester could then be selectively reduced. However, achieving selective reduction of one ester group in the presence of another, as well as the aromatic carboxylate, would present a significant synthetic challenge, requiring carefully chosen reagents and reaction conditions. This pathway is generally less efficient than direct etherification methods.

The Mitsunobu reaction provides a powerful and mild alternative for forming the ether bond, particularly when dealing with sensitive functional groups. organic-chemistry.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol into an ether by reacting it with another alcohol and a pronucleophile in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.com

In the context of synthesizing the target scaffold, a 4-hydroxybenzoic acid ester could be coupled with 1,5-pentanediol. The reaction proceeds with a clean inversion of stereochemistry at the reacting alcohol center, a feature that makes it valuable in natural product synthesis. organic-chemistry.orgnih.gov For this specific synthesis, the key advantage is the mild reaction conditions, which are compatible with the ester functionality. nih.gov

| Method | Reactants | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl 4-hydroxybenzoate (B8730719) + 5-Bromo-1-pentanol | NaH, K₂CO₃ | Polar aprotic solvent (DMF, Acetonitrile), 50-100 °C byjus.com | High yield, well-established, uses common reagents. wikipedia.org | Requires strong base, may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | Methyl 4-hydroxybenzoate + 1,5-Pentanediol | PPh₃, DEAD/DIAD | Anhydrous THF, 0 °C to room temp. youtube.com | Mild conditions, high functional group tolerance, stereochemical control. organic-chemistry.orgnih.gov | Reagents are toxic, generates stoichiometric phosphine oxide byproduct which can be difficult to remove. |

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. alfa-chemistry.com Several "green" approaches can be applied to ether synthesis to reduce waste and avoid hazardous materials. alfa-chemistry.comgoogle.com These include:

Phase-Transfer Catalysis: In Williamson-type syntheses, phase-transfer catalysts can be used to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase with the alkyl halide, reducing the need for anhydrous polar aprotic solvents. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and increase yields in ether synthesis, often leading to cleaner reactions with fewer byproducts. wikipedia.org

Alternative Solvents: The use of greener solvents, or even solvent-free conditions, is a key goal. google.com For instance, some catalytic systems are being developed that allow alcohols to be used directly as alkylating agents at high temperatures, producing only water as a byproduct. acs.org

Derivatization of the Carboxylic Acid Moiety

Modification of the carboxylic acid group is a common strategy to create analogues for various applications, including structure-activity relationship (SAR) studies in drug discovery. nih.gov The primary derivatives are esters and amides, which can modulate properties like solubility, polarity, and biological target interaction.

The synthesis of ester and amide derivatives from the carboxylic acid of this compound is a fundamental step in medicinal chemistry to explore how changes in this part of the molecule affect its biological activity. nih.gov

Esterification: The carboxylic acid can be converted into a variety of esters by reacting it with different alcohols under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride.

Amidation: Amide bond formation is one of the most important reactions in medicinal chemistry. researchgate.net Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures. Therefore, coupling agents are typically used to activate the carboxylic acid. The activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide in high yield under mild conditions. This approach allows for the synthesis of a large library of amide derivatives for SAR analysis. umich.edu

| Coupling Agent | Acronym | Activating Mechanism | Common Use |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. | Peptide synthesis, general amidation. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms an O-acylisourea intermediate; byproduct is water-soluble. | Aqueous-based couplings, bioconjugation. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Forms an active benzotriazole (B28993) ester. | Difficult couplings, solid-phase synthesis. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive acyl-uronium salt. | Rapid and efficient couplings, sterically hindered substrates. |

Conversion to Other Functional Groups (e.g., Tetrahydroisoquinolynyl benzoic acid derivatives)

The transformation of the benzoic acid moiety of this compound into more complex heterocyclic structures, such as tetrahydroisoquinolines, represents a significant synthetic challenge that broadens the molecular diversity derivable from this starting material. While direct conversion is not straightforward, established synthetic routes like the Bischler-Napieralski and Pictet-Spengler reactions provide a basis for a multi-step approach. nrochemistry.comwikipedia.orgwikipedia.orgjk-sci.com

A plausible synthetic pathway could begin with the reduction of the carboxylic acid group to an alcohol, followed by conversion to a suitable phenethylamine (B48288) precursor. This precursor can then undergo cyclization.

Proposed Synthetic Route:

Reduction and Halogenation: The carboxylic acid of the starting material is first reduced to a primary alcohol. This can be followed by conversion to a benzyl (B1604629) halide.

Cyanation and Reduction: The benzyl halide can then be converted to a nitrile, which is subsequently reduced to form a phenethylamine derivative. This derivative is the key intermediate for cyclization.

Amide Formation: The resulting phenethylamine is acylated to form a β-arylethylamide.

Cyclization (Bischler-Napieralski Reaction): The amide undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org

Reduction: The final step involves the reduction of the dihydroisoquinoline to the desired tetrahydroisoquinoline derivative.

Alternatively, the Pictet-Spengler reaction offers another pathway. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically catalyzed by an acid. wikipedia.orgjk-sci.com The success of this reaction is often higher with electron-rich aromatic rings. wikipedia.orgjk-sci.com For less activated rings, stronger acids and higher temperatures may be necessary. wikipedia.org

Derivatization of the Terminal Hydroxyl Group on the Pentyl Chain

The terminal hydroxyl group on the pentyl chain of this compound is a prime site for various derivatization strategies, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.

Alkylation: The terminal hydroxyl can be converted into an ether through alkylation. A primary method for this is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by reaction with an alkyl halide in an Sₙ2 reaction. francis-press.com To achieve this, the alcohol is typically treated with a strong base like sodium hydride (NaH). francis-press.com Green chemistry approaches have also been developed, utilizing surfactant-assisted synthesis in aqueous media to facilitate the reaction. francis-press.comresearchgate.net

Acylation: The hydroxyl group can be readily acylated to form esters. This can be accomplished through reaction with an acyl chloride or an acid anhydride. Another common method is the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Ethers: The Williamson ether synthesis is a versatile method for preparing a wide array of ethers from the terminal hydroxyl group. francis-press.comrsc.org This reaction proceeds by converting the alcohol to its more nucleophilic alkoxide form, which then displaces a halide from an alkyl halide. The choice of the alkyl halide allows for the introduction of various substituents, from simple alkyl chains to more complex functionalized moieties. For industrial applications, symmetrical ethers are sometimes prepared by the acid-catalyzed dehydration of primary alcohols, though this method is less suitable for producing unsymmetrical ethers due to the formation of product mixtures. google.com

Esters: The most common method for forming esters from the terminal alcohol is the Fischer esterification. jove.comorganic-chemistry.orgbyjus.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. byjus.comfiveable.me The reaction is an equilibrium process, so to drive it towards the product, an excess of one reactant is often used, or water is removed as it forms. jove.comorganic-chemistry.org A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and Lewis acids. organic-chemistry.org For more sensitive substrates or when milder conditions are required, coupling reagents like DCC can be used. organic-chemistry.org

Table 1: Selected Derivatization Reactions of the Terminal Hydroxyl Group

| Reaction Type | Reagents | Product Type | Key Features |

|---|

| Alkylation (Williamson Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-R') | Versatile for unsymmetrical ethers. francis-press.com | | Acylation (from Acyl Chloride) | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-COO-R') | Generally high-yielding and fast. | | Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-R') | Equilibrium reaction; often requires excess reagent or water removal. jove.comorganic-chemistry.org | | Esterification (Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP | Ester (R-COO-R') | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.org |

Stereoselective Synthesis of Chiral Analogues

The parent molecule, this compound, is achiral. Introducing chirality can be achieved by modifying the pentyl side chain to create a stereocenter. A key strategy is the asymmetric reduction of a prochiral ketone precursor.

For instance, a synthetic route could involve the preparation of a ketone on the pentyl chain, which is then reduced to a chiral secondary alcohol. The asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched alcohols. oup.comrsc.org This can be accomplished using various catalytic systems:

Biocatalysis: Enzymes, such as alcohol dehydrogenases or whole-plant tissues, can reduce ketones with high enantioselectivity. oup.comnih.gov

Organocatalysis: Chiral organocatalysts, like oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), can be used with a stoichiometric reducing agent like borane. rsc.orgwikipedia.org

Transition Metal Catalysis: Chiral transition metal complexes, often ruthenium-based, can catalyze asymmetric transfer hydrogenation from a hydrogen source like isopropanol (B130326). wikipedia.org

Another approach involves the kinetic resolution of a racemic secondary alcohol on the pentyl chain. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unacylated one. encyclopedia.pub

Table 2: Methods for Asymmetric Synthesis of Chiral Secondary Alcohols

| Method | Catalyst Type | Key Features |

|---|---|---|

| Biocatalytic Reduction | Enzymes (e.g., Ketoreductases, Dehydrogenases) | High enantioselectivity under mild conditions. oup.comnih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru-based) | Uses common hydrogen sources like isopropanol or formic acid. wikipedia.org |

| Organocatalytic Reduction | Chiral Organocatalysts (e.g., Oxazaborolidines) | Catalytic amount of chiral material with a stoichiometric reductant. rsc.orgwikipedia.org |

| Dynamic Kinetic Resolution | Enzyme (e.g., Lipase) + Metal Catalyst | Converts a racemate entirely into a single enantiomer of the product. encyclopedia.pub |

Catalytic Methods in the Synthesis of Benzoic Acid Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of benzoic acid and its derivatives.

Industrially, benzoic acid is often produced by the liquid-phase air oxidation of toluene. alfa-chemistry.comgoogle.com This process typically employs catalysts based on cobalt or manganese salts, such as cobalt octoate or cobalt acetate (B1210297), at elevated temperatures and pressures. alfa-chemistry.comufv.br Studies have optimized these conditions to maximize the yield of benzoic acid and minimize byproducts. ufv.brresearchgate.net For example, operating at temperatures between 135-145°C can reduce the formation of benzyl benzoate (B1203000). ufv.br Phase transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can significantly accelerate oxidation reactions, for instance when using potassium permanganate (B83412) as the oxidant. alfa-chemistry.com

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can operate under mild conditions, often in aqueous media, and exhibit high selectivity. nih.govnih.gov For example, nitrilase enzymes can hydrolyze benzonitrile (B105546) derivatives to the corresponding benzoic acids with high efficiency. nih.gov Carboxylases have also been explored for the synthesis of 4-hydroxybenzoic acid from phenol and CO₂. nih.gov

In the synthesis of benzoic acid esters (esterification), various catalysts are used to accelerate the reaction. While strong mineral acids like sulfuric acid are common, they can cause corrosion and side reactions. dergipark.org.tr Tin-based catalysts, such as tin(II) compounds or organotin complexes like n-butylstannoic acid, have emerged as effective and more benign alternatives. google.comalfachemic.comrsc.org These catalysts demonstrate high activity and can often be separated from the reaction mixture by simple filtration. google.com Additionally, deep eutectic solvents (DES) have been developed as dual solvent-catalysts, providing a green and efficient medium for esterification reactions. dergipark.org.tr

Table 3: Catalytic Methods in Benzoic Acid Synthesis and Derivatization

| Reaction | Catalyst Type | Example Catalyst(s) | Key Advantages |

|---|---|---|---|

| Toluene Oxidation | Transition Metal Salt | Cobalt Octoate, Cobalt Acetate | Industrial standard, high conversion. alfa-chemistry.comufv.br |

| Toluene Oxidation | Phase Transfer Catalyst | Quaternary Ammonium Salt | Increased reaction rate, milder conditions. alfa-chemistry.com |

| Nitrile Hydrolysis | Biocatalyst (Enzyme) | Nitrilase | Environmentally friendly, high selectivity. nih.gov |

| Esterification | Tin Compound | Tin(II) Chloride, n-Butylstannoic Acid | Low corrosivity, reusable. google.comrsc.org |

| Esterification | Deep Eutectic Solvent (DES) | p-TSA & BTEAC | Green solvent-catalyst system, high conversion. dergipark.org.tr |

Mechanistic Investigations of Reactions Involving 4 5 Hydroxypentyl Oxy Benzoic Acid Analogues

Elucidation of Reaction Pathways for Functional Group Transformations

The structure of 4-((5-Hydroxypentyl)oxy)benzoic acid features three key functional groups: a carboxylic acid, an ether linkage, and a primary alcohol. The reaction pathways for creating and modifying these groups are well-established in organic chemistry.

The formation of the aryl ether linkage is often achieved via the Williamson ether synthesis , a versatile and widely used method. vedantu.combyjus.com This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In a typical synthesis of a 4-alkoxybenzoic acid analogue, a phenoxide ion (generated by deprotonating a p-hydroxybenzoic acid derivative with a suitable base) acts as the nucleophile. This alkoxide then attacks a primary alkyl halide (e.g., 5-bromo-1-pentanol), displacing the halide leaving group in a single, concerted step. byjus.com The reaction requires an inversion of stereochemistry at the carbon bearing the leaving group. libretexts.org For this reaction to be efficient, the alkyl halide must be primary or secondary, as tertiary alkyl halides tend to undergo elimination reactions instead. masterorganicchemistry.com

An alternative pathway to form the C-O ether bond is through nucleophilic aromatic substitution (SNAr) . byjus.com This reaction occurs when a nucleophile displaces a good leaving group (like a halide) on an aromatic ring. libretexts.org Unlike the Williamson synthesis, the SNAr mechanism involves a two-step addition-elimination process. byjus.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate. masterorganicchemistry.comyoutube.com The first step is the rate-determining attack of the nucleophile on the carbon atom bearing the leaving group, which disrupts the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex . libretexts.orgmasterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The carboxylic acid group can undergo esterification , typically with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. tcu.eduyoutube.com This reversible condensation reaction allows for the modification of the benzoic acid moiety, which is a common strategy in the synthesis of liquid crystal monomers. youtube.com The reaction mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This is followed by the formation of a tetrahedral intermediate, subsequent proton transfers, and the elimination of a water molecule to yield the ester. youtube.com

Kinetic Studies of Synthetic Processes

Kinetic studies are essential for quantifying the rates of synthetic reactions and understanding how different factors, such as concentration, temperature, and catalysts, influence the process. This knowledge is vital for optimizing industrial-scale synthesis.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of the reactants. jeeadv.ac.in It is determined experimentally, often using the method of initial rates. khanacademy.org This method involves measuring the initial reaction rate at various starting concentrations of reactants while keeping others constant. khanacademy.org

For the esterification of benzoic acid , studies have shown that the reaction is first-order with respect to the benzoic acid. dnu.dp.ua The general rate law for a simple esterification can be expressed as:

Rate = k[Acid]m[Alcohol]n

where 'k' is the rate constant and 'm' and 'n' are the reaction orders with respect to the acid and alcohol, respectively.

Rate = k[Alkoxide][Alkyl Halide]

This relationship holds because the rate-determining step involves the collision of one alkoxide ion and one alkyl halide molecule. masterorganicchemistry.com

The table below illustrates how reaction rates can change with reactant concentrations in a hypothetical SN2 reaction, consistent with a second-order rate law.

| Experiment | Initial [Alkoxide] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-3 |

| 2 | 0.2 | 0.1 | 2.0 x 10-3 |

| 3 | 0.1 | 0.2 | 2.0 x 10-3 |

| 4 | 0.2 | 0.2 | 4.0 x 10-3 |

The activation energy (Ea) is the minimum energy required for a reaction to occur. jeeadv.ac.in It can be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius equation. jeeadv.ac.in A higher activation energy corresponds to a slower reaction rate at a given temperature.

Kinetic studies of the esterification of benzoic acid with various alcohols have provided specific values for activation energies. For example, in a study of the esterification of benzoic acid with 1-butyl alcohol, the activation energy for the forward reaction was determined to be 58.40 kJ·mol-1. dnu.dp.ua Such data is crucial for process control, as it allows for the calculation of reaction rates at different temperatures. google.com

The table below presents activation energies for the esterification of benzoic acid with different alcohols, demonstrating how the alcohol structure can influence reaction kinetics.

| Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

| 1-Butanol | p-Toluenesulfonic acid | 58.40 | dnu.dp.ua |

| Ethanol | Deep Eutectic Solvent | > 52.7 (Implied by conversion data) | dergipark.org.tr |

| Hexanol | Deep Eutectic Solvent | > 67.5 (Implied by conversion data) | dergipark.org.tr |

Transition State Analysis and Intermediate Identification

The mechanism of a chemical reaction is often clarified by identifying the intermediates and analyzing the structure of the transition states. jeeadv.ac.inresearchgate.net

In the SNAr pathway , a distinct, negatively charged intermediate known as the Meisenheimer complex can be isolated and characterized under certain conditions. libretexts.orgmasterorganicchemistry.com This complex is a resonance-stabilized carbanion where the nucleophile has added to the aromatic ring, temporarily breaking its aromaticity. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge through resonance. byjus.comyoutube.com

For the Williamson ether synthesis (SN2) , the reaction proceeds through a high-energy transition state rather than a stable intermediate. In this transition state, the nucleophilic alkoxide is forming a bond to the carbon atom at the same time as the leaving group (halide) is breaking its bond. The carbon atom is momentarily five-coordinate.

In acid-catalyzed esterification , a key species is the protonated carbonyl group, which makes the carbonyl carbon more electrophilic. The subsequent attack by the alcohol leads to a tetrahedral intermediate. This intermediate is not typically isolated but is a crucial step on the reaction pathway, leading to the final ester product after the elimination of water. youtube.com

Some nucleophilic aromatic substitutions can also proceed through a highly reactive benzyne intermediate , which involves an elimination-addition mechanism. youtube.comlibretexts.org This pathway occurs under strongly basic conditions and is less common for the synthesis of analogues of this compound but represents an important mechanistic possibility for related aromatic compounds. libretexts.org

Computational Mechanistic Studies of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. researchgate.netnih.gov These studies can model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and provide detailed geometric information that is often inaccessible through experimental means alone.

For benzoic acid derivatives, computational studies have been used to investigate the self-association of molecules in solution through hydrogen bonding and other weak interactions, which can influence their reactivity and crystallization behavior. acs.org DFT calculations have been employed to support experimental findings on the mesomorphic (liquid crystal) behavior of alkanoyloxy benzoic acids, showing how the position of functional groups affects molecular stability and reactivity parameters. nih.gov Theoretical studies using high-level quantum chemical methods have also been used to validate experimental thermochemical data, such as the enthalpies of formation for substituted benzoic acids, providing a consistent set of properties for further calculations. researchgate.net These computational insights help to build a more complete picture of the reaction landscape, corroborating proposed mechanisms and guiding the design of more efficient synthetic routes. researchgate.net

Elucidating Structure Activity Relationships Sar for 4 5 Hydroxypentyl Oxy Benzoic Acid Analogues

Design Principles for Systematic Structural Modifications

The design of analogues for 4-((5-hydroxypentyl)oxy)benzoic acid is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Systematic modifications typically involve altering three main regions of the molecule: the benzoic acid head, the pentyleneoxy linker, and the terminal hydroxyl group.

Benzoic Acid Ring Modification: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and interaction with biological targets. The position of the carboxylic acid can also be shifted (e.g., to the meta position) to probe the spatial requirements of the binding pocket.

Linker Modification: The length of the alkyl chain can be varied to explore the impact of hydrophobicity and distance between the aromatic ring and the terminal functional group. researchgate.net Introducing heteroatoms (e.g., oxygen, nitrogen) or unsaturation (e.g., double or triple bonds) into the chain can alter its conformation and polarity.

Terminal Group Modification: The terminal hydroxyl group is a key site for hydrogen bonding and can be replaced with other functional groups such as an amine, a thiol, or a small alkyl group to investigate the importance of this interaction for biological activity.

A representative set of designed analogues is presented in the interactive table below, illustrating these design principles.

| Analogue | Modification | Rationale |

| 4-((3-Hydroxypropyl)oxy)benzoic acid | Shorter alkyl chain | Investigate the effect of linker length on activity. |

| 4-((5-Aminopentyl)oxy)benzoic acid | Hydroxyl to Amine | Probe the importance of the hydrogen bond donor/acceptor properties. |

| 3-((5-Hydroxypentyl)oxy)benzoic acid | Isomeric change | Assess the spatial requirements of the binding pocket. |

| 4-((5-Hydroxypentyl)oxy)-2-methylbenzoic acid | Ring substitution | Evaluate the impact of steric hindrance and electronic effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel analogues and for gaining insight into the molecular properties that drive biological response.

Hansch analysis is a classic QSAR approach that correlates biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). A hypothetical Hansch equation for a series of this compound analogues might look like:

log(1/C) = k1logP + k2σ + k3*Es + constant

Where C is the concentration required for a specific biological effect. A positive coefficient for logP would suggest that increased hydrophobicity enhances activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. These methods generate 3D contour maps that highlight regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease biological activity. For instance, a CoMFA analysis of this compound analogues might reveal a sterically favored region near the terminal hydroxyl group, suggesting that larger substituents at this position could enhance binding affinity.

Exploration of SAR Landscapes

The SAR landscape is a conceptual representation of how changes in chemical structure affect biological activity. A smooth landscape indicates that small changes in structure lead to small changes in activity, while a rugged or "cliff-like" landscape suggests that minor structural modifications can result in a dramatic loss or gain of activity. The exploration of the SAR landscape for this compound analogues can reveal these "activity cliffs," which are often indicative of highly specific interactions with the biological target. nih.gov

A hypothetical SAR table for a series of analogues is presented below, illustrating a potential SAR landscape.

| Compound | R Group (at position 4) | IC50 (nM) |

| This compound | -O(CH2)5OH | 50 |

| 4-((4-hydroxybutyl)oxy)benzoic acid | -O(CH2)4OH | 150 |

| 4-((6-hydroxyhexyl)oxy)benzoic acid | -O(CH2)6OH | 75 |

| 4-((5-aminopentyl)oxy)benzoic acid | -O(CH2)5NH2 | 25 |

| 4-((5-methoxypentyl)oxy)benzoic acid | -O(CH2)5OCH3 | 500 |

This data suggests that a 5-carbon linker is optimal and that replacing the terminal hydroxyl with an amine group enhances activity, while capping it as a methyl ether drastically reduces it, indicating a critical hydrogen bonding interaction.

Molecular Recognition Studies with Biological Targets (e.g., enzyme active sites, receptor binding sites)

Understanding how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking and other computational techniques are powerful tools for visualizing these interactions. nih.gov

A molecular docking study might reveal that the carboxylic acid group of this compound forms a key salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the active site of an enzyme. nih.gov The aromatic ring could engage in π-π stacking interactions with a phenylalanine or tyrosine residue, while the flexible pentyleneoxy chain positions the terminal hydroxyl group to form a hydrogen bond with a serine or threonine residue. researchgate.net These interactions are critical for the molecule's affinity and selectivity.

The following table summarizes potential key interactions for this compound with a hypothetical enzyme active site.

| Molecular Fragment | Interacting Residue | Type of Interaction |

| Carboxylic acid | Arginine | Salt bridge, Hydrogen bond |

| Benzoic acid ring | Phenylalanine | π-π stacking |

| Pentyleneoxy chain | Leucine, Valine | Hydrophobic interactions |

| Terminal hydroxyl | Serine | Hydrogen bond |

By elucidating these molecular recognition patterns, researchers can design new analogues with improved binding affinities and specificities, ultimately leading to the development of more effective therapeutic agents.

Ligand-Based Drug Design Principles

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design strategies are invaluable for the development of new inhibitors. researchgate.net These methods rely on analyzing the properties of a series of molecules known to be active at a specific target to derive a model that predicts the activity of new, untested compounds. researchgate.net Key approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. chitkara.edu.in For benzoic acid derivatives, QSAR studies have revealed that inhibitory activity is often influenced by several physicochemical descriptors. nih.gov These descriptors can include hydrophobicity, molar refractivity, aromaticity, and electronic parameters. chitkara.edu.innih.gov For instance, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents showed that increased hydrophobicity and the presence of a hydroxyl group were conducive to higher inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions could decrease activity. nih.gov

These models are built by calculating various molecular descriptors for a set of compounds and then using statistical methods, like regression analysis, to find a correlation with their measured biological activity. chitkara.edu.in The resulting equation can then be used to predict the activity of newly designed analogues, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For a molecule like this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor/donor feature from the carboxylic acid group.

An aromatic ring feature.

A hydrogen bond donor from the terminal hydroxyl group on the pentyl chain.

A hydrophobic feature corresponding to the pentyl chain.

By generating a pharmacophore model from a set of active analogues, researchers can virtually screen large databases of compounds to identify novel scaffolds that match the required features, a process known as scaffold hopping. nih.gov This approach has been successfully used to identify inhibitors for various targets, including 5-lipoxygenase (5-LOX). nih.gov

| QSAR Principle | Description | Relevance to Benzoic Acid Analogues | Reference |

|---|---|---|---|

| Hydrophobicity (logP) | Measures a compound's solubility in a nonpolar solvent versus a polar one. It influences membrane permeability and binding to hydrophobic pockets. | Increased hydrophobicity has been shown to be conducive for the inhibitory activity of certain benzoic acid derivatives. | nih.gov |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-withdrawing or electron-donating ability of substituents on the aromatic ring. | Strong electron-donating groups attached to the benzene (B151609) ring can be an important feature for potent activity in some benzoic acid derivatives. | iomcworld.com |

| Steric Parameters (e.g., Molar Refractivity) | Relate to the volume and shape of the molecule or its substituents. | The size and shape of the molecule can influence how well it fits into a binding site. | nih.gov |

| Topological Indices | Numerical descriptors that quantify aspects of molecular structure, such as size, shape, and degree of branching. | Studies on p-hydroxy benzoic acid derivatives indicated that antimicrobial activity was governed by indices related to molecular connectivity and shape. | nih.gov |

Impact of Aromatic Ring Substitutions on Interactions

Electronic Effects

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. libretexts.org This generally increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Increased acidity can lead to stronger ionic interactions or hydrogen bonds with positively charged or polar residues in a target's binding site.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups donate electron density to the ring. cutm.ac.inrsc.org This makes the benzoic acid less acidic. cutm.ac.in However, these groups can also participate directly in hydrogen bonding, which may be crucial for activity. For example, studies on phenolic acids as α-amylase inhibitors showed that a hydroxyl group at the 2-position (ortho to the carboxylic acid) had a strong positive effect on inhibitory activity, likely due to additional hydrogen bonding opportunities. mdpi.com In contrast, a hydroxyl group at the 5-position had a negative effect. mdpi.com

Steric and Positional Effects (The Ortho-Effect)

The position of a substituent can be as important as its electronic nature. For benzoic acids, substituents at the ortho position often have a unique influence known as the "ortho-effect." Almost all ortho-substituents, regardless of their electronic properties, tend to increase the acid strength of a benzoic acid. libretexts.org This is thought to be a combination of steric and electronic factors, where the substituent may force the carboxyl group out of the plane of the benzene ring, disrupting resonance and altering its acidity. libretexts.org

| Substituent Type | Position | General Effect on Acidity | Potential Impact on Binding Interaction | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Meta, Para | Increases acidity | Stabilizes the carboxylate anion, potentially strengthening ionic interactions. | libretexts.org |

| Electron-Donating (e.g., -OH, -OCH₃) | Para | Decreases acidity | May act as a hydrogen bond donor/acceptor, directly interacting with the target. | cutm.ac.in |

| Any Group | Ortho | Generally increases acidity (Ortho-effect) | Can introduce steric hindrance and alter the conformation of the carboxyl group relative to the ring. | libretexts.org |

| Hydroxyl (-OH) | Position-2 | Positive effect on α-amylase inhibition | Provides additional hydrogen bonding opportunities. | mdpi.com |

| Hydroxyl (-OH) | Position-5 | Negative effect on α-amylase inhibition | The specific position can be detrimental to binding. | mdpi.com |

Role of the Hydroxypentyl Chain in Conformational Flexibility and Binding

The length and flexibility of an alkyl chain can significantly impact binding affinity. Studies on other classes of molecules, such as cannabimimetic indoles, have shown that there is often an optimal chain length for receptor binding. nih.gov For these compounds, a chain of at least three carbons was required for high-affinity binding, with a five-carbon chain being optimal. nih.gov Extending the chain further resulted in a dramatic decrease in binding. nih.gov This suggests the binding pocket has a specific size and that the alkyl chain positions the key interacting groups of the molecule for optimal engagement with the receptor.

The flexibility of the pentyl chain allows the molecule to adopt numerous conformations. This conformational freedom can be an advantage, enabling the molecule to find a low-energy-binding pose within a complex protein pocket, a concept known as "induced fit." However, this flexibility can also come at an entropic cost; upon binding, the molecule is locked into a single conformation, which is entropically unfavorable.

The terminal hydroxyl group on the chain is another critical feature. It can act as a hydrogen bond donor and/or acceptor, forming a key anchoring point with polar amino acid residues within the binding site. The five-carbon length of the chain serves to position this hydroxyl group at a specific distance and orientation relative to the benzoic acid head group, potentially allowing it to reach a distinct sub-pocket within the target protein. In studies of hydrophobically-modified gelatin hydrogels, increasing the alkyl chain length intensified hydrophobic interactions. matec-conferences.org This suggests the alkyl portion of the hydroxypentyl chain in this compound likely contributes to binding through hydrophobic interactions with nonpolar residues in the target.

| Alkyl Chain Feature | Role in Binding | Example/Principle | Reference |

|---|---|---|---|

| Chain Length | Determines the reach to specific sub-pockets and influences overall binding affinity. An optimal length often exists. | In cannabimimetic indoles, a five-carbon chain was found to be optimal for binding to both CB1 and CB2 receptors. | nih.gov |

| Flexibility | Allows the molecule to adapt its shape (conformation) to fit the binding site (induced fit). | Flexible ligands can explore a wider conformational space to find an optimal binding mode. | mdpi.com |

| Hydrophobicity | The alkyl portion of the chain can engage in hydrophobic interactions with nonpolar amino acid residues. | Increasing alkyl chain length can intensify hydrophobic interactions. | matec-conferences.org |

| Terminal Hydroxyl Group | Provides a key interaction point through hydrogen bonding. | The chain acts as a spacer, positioning the hydroxyl group for specific interactions with polar residues. | mdpi.com |

Structure-Kinetic Relationship (SKR) Studies

While SAR focuses on the relationship between a compound's structure and its potency (e.g., IC₅₀ or Kᵢ), Structure-Kinetic Relationship (SKR) studies delve deeper, examining how structural modifications influence the kinetics of the drug-target interaction. nih.gov This involves the association rate constant (kₒₙ), which describes how quickly a drug binds to its target, and the dissociation rate constant (kₒff), which describes how slowly the drug-target complex breaks apart. rsc.org These two parameters define the target residence time (RT = 1/kₒff), a measure of the lifetime of the drug-target complex. acs.org

A longer residence time is often desirable as it can lead to a more sustained pharmacological effect in vivo, potentially allowing for less frequent dosing. acs.org Ligands with the same affinity (Kᵢ = kₒff/kₒₙ) can have vastly different kinetic profiles; one might be a "fast-on, fast-off" binder, while another is a "slow-on, slow-off" binder. acs.org Understanding the SKR allows chemists to intentionally modify a ligand's structure to optimize its kinetic profile, for instance, to prolong residence time. rsc.org

For analogues of this compound, SKR studies would investigate how changes to the aromatic ring or the hydroxypentyl chain affect kₒₙ and kₒff. For example:

The Hydroxypentyl Chain: The flexibility and interactions of this chain could significantly impact dissociation. If the chain fits into a tightly enclosed "exit vector" channel, modifications that create steric clashes or form strong, stable hydrogen bonds deep within the pocket could slow the kₒff, thereby increasing residence time. Random expulsion molecular dynamics (RAMD) simulations are a computational tool that can be used to study the dissociation pathways and identify interactions that are critical for residence time. acs.orgnih.gov

Aromatic Substituents: Adding a substituent that forms a strong hydrogen bond or a halogen bond with the protein could act as an anchor, slowing dissociation. Conversely, increasing a ligand's polarity has been shown in some cases to destabilize the transition state of binding, which can affect both on- and off-rates. rsc.org

SKR is a more complex but increasingly important aspect of drug design. nih.gov By moving beyond simple affinity measurements, it provides a more dynamic picture of the drug-target interaction, which can better correlate with in vivo efficacy. acs.org

| Kinetic Parameter | Definition | Importance in Drug Design | Reference |

|---|---|---|---|

| Association Rate (kₒₙ) | The rate at which a drug binds to its target. | A faster on-rate can lead to a quicker onset of action. | acs.org |

| Dissociation Rate (kₒff) | The rate at which the drug-target complex breaks apart. | A slower off-rate leads to a longer-lasting effect. It is the primary determinant of residence time. | rsc.org |

| Residence Time (RT) | The average lifetime of the drug-target complex (RT = 1/kₒff). | Long residence time is often correlated with prolonged in vivo efficacy and can provide a competitive advantage against endogenous ligands. | acs.org |

| Kinetic Rate Index (KRI) | A semi-quantitative estimation of a compound's dissociation rate, used for screening. | Allows for the rapid identification of compounds with potentially favorable kinetic profiles from a larger library. | acs.org |

Computational Chemistry Approaches in the Study of 4 5 Hydroxypentyl Oxy Benzoic Acid Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, enabling the exploration of molecular behavior over time. These techniques are particularly valuable for understanding flexible molecules and their interactions with biological targets.

Table 1: Key Aspects of Conformational Analysis

| Computational Method | Information Gained | Relevance to Analogues |

| Molecular Dynamics (MD) | Time-resolved atomic motion, ensemble of accessible conformations, bend-angle distributions. whiterose.ac.ukresearchgate.netbohrium.comarxiv.orgresearchgate.net | Predicts how changes in the side chain (length, branching, substituents) affect the overall molecular shape and flexibility. |

| Rules-Based Conformer Generation | Rapid generation of a library of possible conformers. whiterose.ac.ukresearchgate.netbohrium.comarxiv.org | Useful for high-throughput screening of a large number of analogues to identify candidates with desired shapes. |

| Potential Energy Surface Scans | Energy landscape of specific dihedral angles, identifying low-energy conformations. researchgate.net | Helps to understand the energetic barriers between different conformations of the flexible side chain. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This is particularly relevant for analogues of 4-((5-Hydroxypentyl)oxy)benzoic acid that may be designed as enzyme inhibitors or to interact with specific biological receptors. nih.govniscpr.res.in

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov For example, docking studies on various benzoic acid derivatives have been used to predict their binding to targets like the SARS-CoV-2 main protease and fungal CYP53 enzymes. mdpi.comnih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comniscpr.res.in For analogues of this compound, docking can elucidate how the flexible side chain and the benzoic acid headgroup contribute to binding within a protein's active site. niscpr.res.in

While docking provides a rapid assessment of binding, more rigorous methods are often used to predict binding affinity with greater accuracy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the free energy of binding from MD simulation trajectories.

These methods provide a more detailed energetic breakdown of the protein-ligand interaction, accounting for factors like solvation energies. Studies on the interaction of phenolic acids, such as 4-hydroxybenzoic acid, with proteins like human serum albumin have used thermodynamic data to infer the forces driving the binding, such as hydrogen bonds and van der Waals forces. nih.govnih.gov For novel analogues, these predictions are invaluable for ranking potential drug candidates before their synthesis and experimental testing. ed.ac.uk

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide a highly accurate description of the electronic structure and energetics of molecules. nih.gov These methods are computationally intensive but offer deep insights into chemical reactivity and properties.

Density Functional Theory (DFT) is a widely used QM method to analyze the electronic structure of molecules. researchgate.netnih.gov For analogues of this compound, DFT calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. nih.gov For instance, DFT studies on benzoic acid derivatives have shown how different substituents alter the electronic structure and the HOMO-LUMO gap. researchgate.net The MEP map reveals the electron-rich and electron-poor regions of a molecule, which is crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net This information is vital for designing molecules with specific electronic and optical properties, particularly in the context of materials science, such as liquid crystals. nih.gov

Table 2: Electronic Properties from DFT Calculations

| Property | Description | Significance for Analogues |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. nih.govresearchgate.net | Influences antioxidant activity and interactions with electron-deficient species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. nih.govresearchgate.net | Affects electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. researchgate.netnih.gov | A smaller gap often implies higher reactivity. Important for designing materials with specific optical absorption properties. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Identifies sites for electrophilic and nucleophilic attack and predicts intermolecular interaction patterns like hydrogen bonding. researchgate.net |

QM calculations are also used to determine the relative energies of different molecular conformations and to calculate thermodynamic properties. researchgate.netmdpi.com By performing these calculations on various conformers of this compound analogues, a detailed energetic profile can be constructed.

This allows for the identification of the most stable (lowest energy) conformers and the energy barriers for converting between them. researchgate.net For example, QM methods have been used to estimate the significant interaction energy in the hydrogen-bonded dimers of 4-n-alkyloxybenzoic acids, explaining their presence in the gas phase. mdpi.com Theoretical computations on related systems have also shown that the length of the flexible alkoxy chain influences the zero-point energy and other thermodynamic parameters of the molecules. researchgate.net This information is fundamental for understanding not only the molecule's intrinsic properties but also its behavior in different environments and its potential to engage in specific chemical reactions or intermolecular interactions.

In silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are foundational computational techniques used to identify promising new molecules from immense digital collections. These methods leverage knowledge of a biological target's structure to find compounds that are likely to interact with it, significantly narrowing the field for experimental validation.

High-Throughput Virtual Screening (HTVS) is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process utilizes scoring functions to estimate the binding affinity between the potential drug and its target.

A notable example of this approach was applied to find new inhibitors for the trans-sialidase enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease, using benzoic acid as a core scaffold. nih.gov Researchers conducted a structure-based virtual screening of the ZINC15 database, a publicly available library containing millions of commercially available compounds. nih.gov This screening identified 487 benzoic acid derivatives as potential trans-sialidase inhibitors with binding energy values more favorable than the known inhibitor, DANA. nih.gov In another extensive screening, 5,000,000 molecules were evaluated to identify a potential inhibitor for the bacterial enzyme CTX-M-15, showcasing the scale at which HTVS can operate. researchgate.net

Table 1: Examples of High-Throughput Virtual Screening Studies An interactive table showcasing compound screening campaigns.

| Target | Database Screened | No. of Compounds Screened | Key Finding | Reference |

|---|---|---|---|---|

| Trypanosoma cruzi trans-sialidase | ZINC15 | Not specified, but 487 hits identified | Identified two lead benzoic acid derivatives (V1 and V2) as promising inhibitors. | nih.gov |

Fragment-Based Drug Discovery (FBDD) is an alternative screening method that uses smaller, less complex molecules—"fragments"—to probe a target's binding sites. researchgate.net The core principle is that the binding of these low-molecular-weight fragments can be more efficient and can be optimized by growing or linking them to create a more potent lead compound. nih.gov

The process involves identifying suitable "growth vectors," which are specific, synthetically accessible points on the fragment where chemical modifications can be made to improve interactions with the target protein. nih.gov The suitability of a fragment is determined not just by its binding affinity but also by its "sociability"—the ease with which analogues can be synthesized or procured to explore the structure-activity relationship (SAR). nih.gov For a fragment to be advanced, reliable synthetic chemistry must be available to rapidly produce analogues for testing. nih.gov

Table 2: Key Concepts in Fragment-Based Approaches An interactive table detailing core principles of FBDD.

| Concept | Description | Importance | Reference |

|---|---|---|---|

| Fragment | A small, low-complexity molecule (typically heavy atom count ≤ 20) used for initial screening. | Provides high-quality starting points for lead generation. | researchgate.net |

| Growth Vector | A specific position on a fragment where chemical substituents can be added. | Allows for the systematic elaboration of a fragment to enhance binding affinity and other properties. | nih.gov |

| Sociability | The synthetic tractability and availability of close analogues of a fragment hit. | Determines the speed and feasibility of optimizing a fragment into a lead compound. | nih.gov |

Machine Learning and Artificial Intelligence in Compound Design and Prediction

In a practical application, machine learning models, specifically a Gradient Boosting (GB) model, were used to classify oolong tea samples based on their volatile organic compound profiles, which included benzoic acid esters. mdpi.com The model achieved a prediction accuracy of 99.1% in cross-validation and 100% on the external validation set. mdpi.com To understand the model's decisions, techniques like SHAP (SHapley Additive exPlanations) are employed to quantify the contribution of each feature—in this case, each volatile compound—to the final prediction. mdpi.com Furthermore, ML models have demonstrated the ability to reliably predict appropriate solvents for a wide range of organic reactions, a critical factor in chemical synthesis. ibm.com

Table 3: Application of Machine Learning in Chemical Analysis An interactive table summarizing the use of ML in a classification task.

| Application | ML Model | Dataset Size | Performance Metric | Key Finding | Reference |

|---|---|---|---|---|---|

| Seasonal Classification of Tea | Gradient Boosting (GB) | 133 samples, 181 volatile features | 99.1% accuracy (5-fold cross-validation) | ML can effectively classify samples based on chemical composition; SHAP analysis identified key discriminating compounds. | mdpi.com |

Integration of Computational and Experimental Data

The most powerful application of computational chemistry lies in its integration with experimental work. Computational predictions guide experimental design, and experimental results, in turn, validate and refine computational models. This iterative cycle accelerates the discovery process and reduces resource expenditure.

This synergy is well-illustrated in the search for Trypanosoma cruzi trans-sialidase inhibitors. After virtual screening identified two promising benzoic acid derivatives (V1 and V2), these compounds were synthesized and tested in enzymatic assays. nih.gov The experimental results confirmed the computational predictions, with compound V1 showing a trans-sialidase inhibition of 87.6%. nih.gov

Another example involves the study of 4-(1H-triazol-1-yl)benzoic acid hybrids as antioxidant agents. mdpi.com Here, Density Functional Theory (DFT) calculations were used to compute antioxidant descriptors and predict activity through different chemical mechanisms. These theoretical findings were then compared with in vitro experimental assays (DPPH, ABTS, etc.). mdpi.com The study found that some of the compounds showing good theoretical results were also active in the experimental tests, demonstrating a positive correlation between the computational and experimental data. mdpi.com Similarly, an in-silico study of 5-acetamido-2-hydroxy benzoic acid derivatives predicted favorable bioavailability and binding affinity, which was followed by in-vivo experiments that confirmed the anti-nociceptive activity of the compounds. mdpi.com

Table 4: Examples of Integrated Computational and Experimental Studies An interactive table showing the synergy between computational predictions and experimental outcomes.

| Compound Class | Computational Method | Experimental Validation | Finding | Reference |

|---|---|---|---|---|

| Benzoic Acid Derivatives | Structure-Based Virtual Screening | Enzymatic Inhibition Assay | Top computational hit (V1) showed 87.6% inhibition of the target enzyme. | nih.gov |

| 4-(1H-triazol-1-yl)benzoic acid hybrids | Density Functional Theory (DFT) | In vitro antioxidant assays (DPPH, ABTS) | Good agreement was found between theoretical antioxidant descriptors and experimental scavenging activity for several compounds. | mdpi.com |

Preclinical Research Applications of 4 5 Hydroxypentyl Oxy Benzoic Acid in Drug Discovery and Biochemical Research

Target Identification and Validation for Potential Modulatory Roles

Target identification and validation are foundational steps in drug discovery. For a molecule like 4-((5-Hydroxypentyl)oxy)benzoic acid, this process would involve screening it against various biological targets to identify potential interactions and validate their therapeutic relevance.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Enzyme inhibition is a common mechanism of action for many drugs. Based on the activities of related compounds, this compound could be a candidate for screening against several important enzyme classes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are enzymes involved in processes like pH regulation and fluid balance, making them targets for treating glaucoma, epilepsy, and other conditions. nih.gov Benzoic acid derivatives have been investigated as CA inhibitors. For instance, a series of quinazolinone derivatives showed moderate to significant inhibition against human carbonic anhydrase-II (hCA-II), with IC50 values ranging from 14.0 to 59.6 µM. frontiersin.org Another study on 3,5-dihydroxybenzoic acid derivatives reported inhibition constants (Ki) against hCA II in the low micromolar range (3.5-10.76 µM). researchgate.net Given that the benzoic acid scaffold is a key component of known CA inhibitors, it is plausible that this compound could be evaluated for similar activity. frontiersin.orgresearchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives against Carbonic Anhydrase Isozymes

| Compound/Derivative Class | Target Isozyme | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | hCA-II | IC50: 14.0–59.6 µM | frontiersin.org |

| 3,5-Dihydroxybenzoic Acid Derivatives | hCA-II | Ki: 3.5–10.76 µM | researchgate.net |

| 3-Chloro-1-aryl pyrrolidine-2,5-diones | hCA-I | Ki: 23.27–36.83 nM | researchgate.net |

| 3-Chloro-1-aryl pyrrolidine-2,5-diones | hCA-II | Ki: 10.64–31.86 nM | researchgate.net |

This table presents data for compounds structurally related to the benzoic acid core to illustrate potential areas of investigation.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat neurodegenerative disorders like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. researchgate.net Several studies have explored benzoic acid derivatives as AChE inhibitors. researchgate.netnih.gov One study investigated a series of benzoic acid derivatives, including 2-hydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid, and calculated their IC50 values against AChE. researchgate.net Another comprehensive study found that various hydroxybenzoic acids exhibited reversible AChE inhibition with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE, suggesting a potential role in managing neurodegenerative conditions. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | IC50 Value (µmol/µmol of AChE) | Reference |

|---|---|---|

| 4-Hydroxyphenylacetic acid | 6.24 | nih.gov |

| 4-Hydroxyphenylpyruvic acid | 5.89 | nih.gov |

| Homogentisic acid | 7.16 | nih.gov |

| Gentisic acid | 8.02 | nih.gov |

This table shows the inhibitory concentrations for various hydroxybenzoic acids, indicating the potential for this class of compounds to interact with AChE.

Receptor Binding Studies

The hydroxypentyl chain of this compound is a key structural feature that could mediate interactions with various receptors. A notable example comes from research on synthetic cannabinoids (SCs), where hydroxylation of the pentyl chain is a common metabolic step. nih.govnih.gov

A study on nine different SCs and their hydroxypentyl metabolites found that these metabolites retained the ability to bind to human cannabinoid receptors, hCB1 and hCB2. nih.govnih.gov While the metabolites generally showed reduced affinity compared to their parent compounds, they still exhibited significant binding and retained full efficacy at both receptors. nih.gov Specifically, the hydroxylation on the pentyl chain appeared to affect affinity at hCB1 receptors more than at hCB2 receptors. nih.gov This suggests that the hydroxypentyl moiety can be a crucial determinant for receptor affinity and selectivity, making receptor binding assays a vital tool for characterizing compounds like this compound. nih.govnih.gov

Table 3: Cannabinoid Receptor Binding Affinity (Ki) for a Synthetic Cannabinoid and its Hydroxypentyl Metabolite

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Reference |

|---|---|---|---|

| AB-PINACA (Parent) | 0.82 | 1.1 | nih.gov |

| AB-PINACA 5-OH pentyl (Metabolite) | 215 | 125 | nih.gov |

This table illustrates how hydroxylation on a pentyl chain affects receptor binding affinity, providing a rationale for investigating similar properties in this compound.

Lead Compound Identification and Optimization Strategies

Should initial screening reveal promising activity, this compound could serve as a "hit" or "lead" compound. Subsequent optimization would aim to enhance its potency, selectivity, and drug-like properties through structural modifications.

Biochemical Screening of Analogues

Biochemical screening involves testing a library of structurally related compounds (analogues) to identify those with improved activity. For this compound, analogues could be synthesized by modifying the length of the alkyl chain, the position of the hydroxyl group, or the substitution pattern on the benzoic acid ring.

An example of this approach is a study that screened fourteen triazole benzoic acid hybrids for their antioxidant activity using various biochemical assays (DPPH, ABTS, etc.). mdpi.com This screening identified a thioether derivative as having the highest radical scavenging effect, with an IC50 of 55.59 µg/mL in the DPPH assay. mdpi.com Such systematic screening allows researchers to establish structure-activity relationships (SAR) and guide the design of more potent compounds.

Cell-Based Assays for Functional Effects

Cell-based assays are crucial for moving beyond simple biochemical interactions to understand a compound's effect in a more physiologically relevant context. njbio.comamericanpeptidesociety.org These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis (programmed cell death), and changes in specific signaling pathways. njbio.comamericanpeptidesociety.org

For example, studies on benzoic acid derivatives have used cell-based assays extensively.

Anticancer Activity: Derivatives have been tested for their ability to inhibit cancer cell growth using the MTT assay, which measures cell viability. preprints.org One study found that a 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid derivative showed potent antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84 µM. preprints.org

HDAC Inhibition: Dihydroxybenzoic acid (DHBA) was found to inhibit histone deacetylase (HDAC) activity in cancer cells, leading to growth inhibition, cell cycle arrest, and apoptosis. nih.gov

Retinoid-like Activity: Certain benzoic acid derivatives have been shown to inhibit the adipose conversion of preadipose cells and promote the growth of transformed cells, demonstrating retinoid-like bioactivity in cell-based models. nih.gov

These examples demonstrate how cell-based assays could be used to evaluate the functional effects of this compound and its analogues on various cellular models.

Investigations of Biochemical Pathway Modulation

Understanding how a compound modulates specific biochemical pathways is key to elucidating its mechanism of action. Based on the activities of related structures, this compound could potentially modulate several pathways.

Proteostasis Network: Benzoic acid derivatives isolated from the fungus Bjerkandera adusta were shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts. mdpi.com Specifically, 3-chloro-4-methoxybenzoic acid strongly activated cathepsins B and L, key enzymes in the autophagy pathway. mdpi.com This suggests that the benzoic acid scaffold could be a starting point for developing modulators of the proteostasis network, which is often dysfunctional in aging and disease. mdpi.com

Histone Deacetylation: As mentioned, certain benzoic acid derivatives act as HDAC inhibitors. nih.govnih.gov By inhibiting HDACs, these compounds can alter gene expression, leading to anticancer effects like cell cycle arrest and apoptosis. nih.govnih.gov

Cannabinoid Signaling: The binding of hydroxypentyl metabolites to cannabinoid receptors implies a potential modulation of the endocannabinoid system, which is involved in regulating pain, mood, appetite, and memory. nih.govnih.gov Functional assays, such as the [35S]GTPγS binding assay, have confirmed that these metabolites are not just binders but also activators (agonists) of these receptors. nih.gov